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For Researchers, Scientists, and Drug Development Professionals

The development of resistance to targeted therapies remains a significant hurdle in cancer

treatment. In non-small cell lung cancer (NSCLC) and other malignancies, the MET

(Mesenchymal-Epithelial Transition) signaling pathway has emerged as a key mechanism of

both primary oncogenic driving and acquired resistance to other targeted agents, most notably

Epidermal Growth Factor Receptor (EGFR) inhibitors. This has led to the exploration of

combination therapies aimed at co-targeting MET and other critical oncogenic pathways to

enhance therapeutic efficacy and overcome resistance.

This guide provides an objective comparison of preclinical and clinical studies evaluating

combination therapies involving prominent MET kinase inhibitors: Capmatinib, Tepotinib, and

Crizotinib. We present supporting experimental data, detailed methodologies for key

experiments, and visualizations of the underlying biological pathways and study designs.

Data Presentation: Efficacy of MET Inhibitor
Combination Therapies
The following tables summarize the quantitative data from key clinical trials investigating the

efficacy of combining MET inhibitors with EGFR tyrosine kinase inhibitors (TKIs) in patients

with NSCLC. These studies primarily focus on patient populations with EGFR mutations that

have developed resistance to EGFR TKI monotherapy via MET amplification.
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Table 1:

Capmatinib

Combination

Therapy

Clinical Trial

Data

Trial Identifier
Combination

Therapy

Patient

Population

Overall

Response

Rate (ORR)

Disease

Control Rate

(DCR)

Recommend

ed Phase II

Dose (RP2D)

Phase I/II

(NCT016103

36)[1][2][3]

Capmatinib +

Erlotinib

MET-positive

NSCLC

Cohort A

(EGFR-

mutant, TKI

resistant):

50%Cohort B

(EGFR wild-

type): 75%

Cohort A:

50%Cohort

B: 75%

Capmatinib

400 mg twice

daily +

Erlotinib 150

mg daily

Phase 1b/2[4]

Capmatinib +

Nazartinib

(EGFR TKI)

EGFR-

mutated

NSCLC

Group 1 (TKI

resistant):

28.8%Group

3 (Treatment-

naïve): 61.7%

Not Reported

Capmatinib

400 mg twice

daily +

Nazartinib

100 mg daily
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Table 2:

Tepotinib

Combinati

on

Therapy

Clinical

Trial Data

Trial

Identifier

Combinatio

n Therapy

Patient

Population

Overall

Response

Rate

(ORR)

Median

Progressio

n-Free

Survival

(PFS)

Median

Overall

Survival

(OS)

Median

Duration of

Response

(DOR)

INSIGHT

(Phase II)

[5][6][7]

Tepotinib +

Gefitinib

EGFR-

mutant

NSCLC

with MET

amplificatio

n, resistant

to prior

EGFR TKI

66.7% (vs.

42.9% with

chemother

apy)

16.6

months

(vs. 4.2

months

with

chemother

apy)

37.3

months

(vs. 13.1

months

with

chemother

apy)

19.9

months

(vs. 2.8

months

with

chemother

apy)

INSIGHT 2

(Phase II)

[8][9][10]

[11][12]

Tepotinib +

Osimertinib

EGFR-

mutant

NSCLC

with MET

amplificatio

n, resistant

to first-line

Osimertinib

50.0%
Not

Reported

Not

Reported

Not

Reported
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Table 3:

Crizotinib

Combination

Therapy Clinical

Trial Data

Trial Identifier
Combination

Therapy

Patient

Population

Noteworthy

Outcomes

Maximum

Tolerated Dose

(MTD)

Phase I

(NCT00965731)

[4][13][14]

Crizotinib +

Erlotinib

Advanced non-

squamous

NSCLC

Two patients with

activating EGFR

mutations

achieved partial

responses.[4]

Crizotinib 150

mg twice daily +

Erlotinib 100 mg

once daily.[4][13]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the experimental protocols for the key clinical trials cited in this guide.

INSIGHT and INSIGHT 2 Trials (Tepotinib Combinations)
Study Design: The INSIGHT studies are open-label, multicenter, phase 1b/2 trials.[6][7] The

INSIGHT 2 trial is a phase II study.[8][9][12]

Patient Population: The trials enrolled adult patients (≥18 years) with advanced or metastatic

EGFR-mutant NSCLC who had acquired resistance to prior EGFR TKI therapy.[6][11]

Patients were required to have an Eastern Cooperative Oncology Group (ECOG)

performance status of 0 or 1.[6][11] A key inclusion criterion was the presence of MET

amplification, confirmed by fluorescence in situ hybridization (FISH) with a gene copy

number ≥5 or a MET/CEP7 ratio ≥2.[9][12]

Treatment Regimen:

INSIGHT: Patients received a combination of oral tepotinib (500 mg once daily) and

gefitinib (250 mg once daily) or standard platinum-doublet chemotherapy.[5][6]
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INSIGHT 2: Patients were administered oral tepotinib (500 mg once daily) plus oral

osimertinib (80 mg once daily).[9][12]

Endpoints: The primary endpoint for the INSIGHT study was investigator-assessed

progression-free survival (PFS).[6][7] For the INSIGHT 2 study, the primary endpoint was the

objective response rate (ORR) as assessed by an independent review committee based on

RECIST v1.1.[9][12] Secondary endpoints for both studies included overall survival (OS),

duration of response (DOR), and safety.[6][12]

Capmatinib and Erlotinib Combination Trial
(NCT01610336)

Study Design: This was a phase I/II, open-label, multicenter study with a standard 3+3 dose-

escalation design in the phase I portion.[1][2]

Patient Population: The study enrolled patients with MET-positive NSCLC. The dose-

expansion cohorts included patients with EGFR-mutant tumors resistant to TKIs (Cohort A)

and patients with EGFR wild-type tumors (Cohort B).[1][2]

Treatment Regimen: In the dose-escalation phase, patients received capmatinib at doses

ranging from 100-600 mg twice daily in combination with erlotinib at 100-150 mg daily.[1][2]

The recommended phase II dose was determined to be 400 mg capmatinib twice daily with

150 mg erlotinib daily.[1][2]

Endpoints: The primary outcome was to assess the safety and determine the recommended

phase II dose (RP2D) of the combination.[1][2]

Crizotinib and Erlotinib Combination Trial
(NCT00965731)

Study Design: This was a single-arm, phase I study employing a standard 3+3 dose

escalation/de-escalation design.[13]

Patient Population: The trial included patients with advanced non-squamous NSCLC who

had progressed after one or two prior chemotherapy regimens.[13]
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Treatment Regimen: Patients received crizotinib at either 150 mg or 200 mg twice daily

combined with erlotinib at 100 mg once daily.[14]

Endpoints: The primary endpoint was the determination of the maximum tolerated dose

(MTD) of the combination.[13] Secondary endpoints included safety, pharmacokinetics, and

anti-tumor activity.[13]

Visualization of Signaling Pathways and
Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the complex

signaling networks and experimental designs discussed in this guide.
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Caption: MET and EGFR signaling pathway crosstalk.
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Caption: A representative experimental workflow for a combination therapy clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to MET Kinase Inhibitor
Combination Therapies in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1667183#met-kinase-in-4-combination-therapy-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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